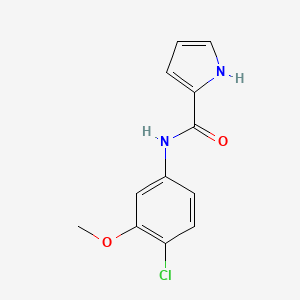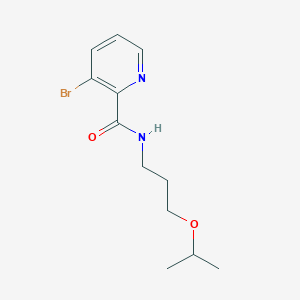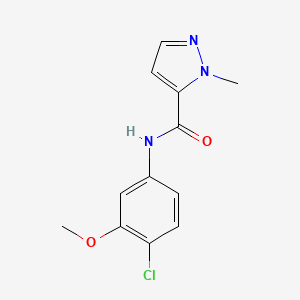![molecular formula C18H18N2O3 B7679866 2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)
2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as MRE-269 and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
MRE-269 acts as an agonist for the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that regulates gene expression and plays a role in lipid metabolism, inflammation, and cell proliferation. Activation of PPARδ by MRE-269 leads to the upregulation of genes involved in fatty acid oxidation and energy metabolism. This leads to an increase in energy expenditure and a decrease in fat storage.
Biochemical and Physiological Effects:
MRE-269 has been shown to have various biochemical and physiological effects. In animal studies, MRE-269 has been shown to lower blood pressure, improve insulin sensitivity, and reduce inflammation. MRE-269 has also been shown to increase energy expenditure and decrease fat storage in animal models of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MRE-269 has several advantages for lab experiments. It is a specific agonist for PPARδ and does not have any off-target effects. It is also stable and can be easily synthesized in the lab. However, MRE-269 has some limitations for lab experiments. It is not very soluble in water and requires organic solvents for its preparation. It also has a short half-life and needs to be administered frequently.
Direcciones Futuras
There are several future directions for the study of MRE-269. One direction is to study its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to understand the long-term effects of MRE-269 and its potential side effects.
Conclusion:
In conclusion, MRE-269 is a chemical compound that has been extensively studied for its potential applications in various fields. It is a specific agonist for PPARδ and has several biochemical and physiological effects. MRE-269 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of MRE-269, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of MRE-269 involves the reaction of 2-(2-hydroxyethoxy)phenol with 4-(4-methylquinazolin-2-ylmethoxy)phenol in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain pure MRE-269.
Aplicaciones Científicas De Investigación
MRE-269 has been studied extensively for its potential applications in various fields such as cardiovascular diseases, cancer, and inflammation. In cardiovascular diseases, MRE-269 has been shown to have vasodilatory effects and can be used to treat hypertension. In cancer, MRE-269 has been shown to inhibit the growth of cancer cells and can be used as a potential anticancer agent. In inflammation, MRE-269 has been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-[4-[(4-methylquinazolin-2-yl)methoxy]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-16-4-2-3-5-17(16)20-18(19-13)12-23-15-8-6-14(7-9-15)22-11-10-21/h2-9,21H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOVDTJBCQQBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)COC3=CC=C(C=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7679786.png)
![5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)

![2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane](/img/structure/B7679824.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)
![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7679843.png)

![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7679864.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)
![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)

